2,4-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide
Overview
Description
2,4-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.199428076 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Pathways and Chemical Properties
Research has extensively explored synthetic approaches to compounds structurally related to "2,4-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide," highlighting its significance in the field of medicinal chemistry due to its broad-spectrum effects. Studies have focused on derivatization processes, aiming to develop novel medications by leveraging the compound's versatile chemical structure. The synthesis and biological assessment of compounds featuring similar skeletons have been a major focus, revealing a variety of synthetic routes and pharmacological activities (Bukhari, 2022)(Bukhari et al., 2022).
Pharmacological Attributes
The pharmacological attributes of compounds related to "this compound" have been extensively studied. These compounds have been identified as crucial in drug development processes due to their wide range of biological actions, such as anti-cancer, antibacterial, antifungal, and anti-inflammatory properties. This diversity in biological activities underscores the potential of these compounds in addressing various health concerns and diseases (Bukhari, 2022)(Bukhari et al., 2022).
Environmental Implications and Biodegradation
The environmental fate and biodegradation of related compounds have also been subjects of research, aiming to understand their persistence and transformation in aquatic environments. This line of inquiry is crucial for assessing the environmental impact of chemical compounds derived from "this compound" and similar structures. Studies have evaluated the occurrence, degradation pathways, and potential environmental risks associated with these compounds, contributing to a more comprehensive understanding of their ecological footprint (Haman, 2015)(Haman et al., 2015).
Properties
IUPAC Name |
2,4-dimethyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-7-8-20(17(2)13-16)21(24)22-14-18-5-3-4-6-19(18)15-23-9-11-25-12-10-23/h3-8,13H,9-12,14-15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKPYUAWVNCQBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2CN3CCOCC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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